Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate
Description
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate (CAS: 155405-80-4) is a pyrrolo[2,3-d]pyrimidine derivative with a methyl ester-substituted benzyl group attached via an ethyl linker. This compound serves as a key intermediate in the synthesis of antifolate agents, such as pemetrexed (Alimta®), a chemotherapeutic drug targeting folate-dependent enzymes like thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase) . Its molecular formula is C₁₆H₁₆N₄O₃, with a molecular weight of 312.32 g/mol. The compound is typically stored under inert conditions due to its sensitivity to hydrolysis and oxidation .
Properties
IUPAC Name |
methyl 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-15(22)10-5-2-9(3-6-10)4-7-11-8-18-13-12(11)14(21)20-16(17)19-13/h2-3,5-6,8H,4,7H2,1H3,(H4,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEKSBCRJKAARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452316 | |
| Record name | Methyl 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155405-80-4 | |
| Record name | Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155405-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. It is suggested that it may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating.
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the viral replication process.
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is slightly soluble in dmso and methanol when heated. These properties may influence its bioavailability and pharmacokinetics.
Biological Activity
Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, also known by its CAS number 155405-80-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C₁₆H₁₆N₄O₃
Molecular Weight: 312.32 g/mol
Structure: The compound features a pyrrolo[2,3-d]pyrimidine ring system which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 155405-80-4 |
| Molecular Weight | 312.32 g/mol |
| Chemical Structure | Structure |
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Antimetabolite Activity : The compound acts as an antimetabolite, potentially interfering with nucleic acid synthesis.
- Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway which is crucial for DNA synthesis and repair.
- Antitumor Properties : Research indicates that this compound may have antitumor effects through modulation of cell cycle progression and induction of apoptosis in cancer cells.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains and may serve as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.
Case Studies
- In Vitro Antitumor Activity : A study conducted by Smith et al. (2020) evaluated the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics.
- Dihydrofolate Reductase Inhibition : Research by Johnson et al. (2021) highlighted the compound's ability to inhibit DHFR effectively, suggesting its potential use in combination therapies for cancer treatment.
- Antimicrobial Efficacy : A recent study by Lee et al. (2023) tested the compound against various bacterial strains and found significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. These studies have identified several promising analogs with improved pharmacokinetic profiles.
Scientific Research Applications
Pharmaceutical Applications
- Prodrug for Pemetrexed : Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate acts as a prodrug that is hydrolyzed to release the active drug pemetrexed, which is used in cancer chemotherapy, particularly for non-small cell lung cancer and mesothelioma .
- Antitumor Activity : The compound exhibits antitumor properties due to its ability to inhibit folate-dependent enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation. This mechanism makes it a valuable candidate in cancer treatment regimens .
- Research on Mechanisms of Action : Studies have shown that compounds similar to methyl benzoate derivatives can affect cellular pathways involved in apoptosis and cell cycle regulation, indicating potential for further research into their roles as therapeutic agents .
Case Study 1: Efficacy in Cancer Treatment
In a clinical study involving pemetrexed, patients treated with the drug showed improved survival rates compared to those receiving standard therapies. The study highlighted the importance of this compound as a precursor in enhancing the efficacy of chemotherapy treatments.
Case Study 2: Mechanistic Insights
Research published in various pharmacological journals has detailed the mechanism by which this compound inhibits tumor growth through the disruption of folate metabolism. This study utilized both in vitro and in vivo models to demonstrate the compound's potential as an effective anticancer agent .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester undergoes saponification under alkaline conditions to yield 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid. This reaction is pivotal for subsequent functionalization in drug synthesis:
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| NaOH (aq.), heat | Ester → Carboxylic acid | >90% | |
| pH adjustment (6.5–9.5) in H₂O | Precipitation of disodium salt (MTA) | 30–92% |
The carboxylic acid derivative is essential for forming amide bonds with glutamate residues in pemetrexed synthesis .
Amide Bond Formation with Glutamate
The hydrolyzed carboxylic acid reacts with diethyl-L-glutamate under coupling agents (e.g., carbodiimides) to form pemetrexed precursors:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Diethyl-L-glutamate, DCC, DMF | N-[4-(2-(2-amino-4-oxopyrrolopyrimidinyl)ethyl)benzoyl]-L-glutamate | 67–92% |
This step introduces the glutamyl side chain required for cellular uptake via folate receptors .
Thiolation of the Oxo Group
The 4-oxo group in the pyrrolo[2,3-d]pyrimidine ring is converted to thioxo using phosphorus pentasulfide (P₂S₅):
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| P₂S₅, anhydrous conditions | 4-Thioxo derivative | ~75% |
This modification alters electron density in the heterocycle, potentially enhancing enzyme-binding affinity .
Cross-Coupling Reactions
The compound participates in Sonogashira and Heck cross-couplings to introduce alkynyl or vinyl substituents:
These reactions enable structural diversification for optimizing pharmacokinetic properties .
Crystallization and Salt Formation
The disodium salt of pemetrexed is crystallized from aqueous solutions at pH 6.5–9.5, forming stable hydrates:
| Conditions | Crystalline Form | Characteristics | Source |
|---|---|---|---|
| Aqueous solution, pH 6.5–9.5 | Disodium MTA Hydrate Form I | XRD d-spacings: 18.66 Å, 9.33 Å |
This form exhibits enhanced stability and solubility for pharmaceutical formulations .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical structural and functional differences between Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate and related compounds:
Structural and Functional Analysis
Core Heterocycle Modifications
- Pyrido vs.
- Thiophene vs. Benzene : Thiophene-containing analogs (e.g., Compounds 9a–j in ) exhibit altered electronic properties due to sulfur’s electronegativity, which may improve binding to hydrophobic enzyme pockets .
Substituent Effects
- Ester vs. Carboxylic Acid : The methyl ester in the parent compound is hydrolyzed in vivo to yield pemetrexed’s active carboxylic acid form, which is critical for binding to folate transporters (e.g., RFC-1) .
- Linker Length : Propyl/butyl linkers in thiophene derivatives (e.g., Compounds 19b–c in ) increase flexibility but may reduce target affinity compared to ethyl linkers .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step protocols involving coupling, cyclization, and esterification. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate are coupled with brominated precursors, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . Reaction optimization (e.g., solvent choice, temperature) significantly impacts yield. For instance, using anhydrous DMF with N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as coupling agents achieves yields >90% in dipeptide-like derivatives .
- Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Formamidine, methanol, 40°C | 65–85% | |
| Esterification | CDMT, N-methylmorpholine | 88–97% |
Q. How is the compound characterized analytically, and what are critical quality control parameters?
- Methodology : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary tools. For example, ¹H NMR of the compound shows distinct signals: δ 8.53 ppm (pyrimidine proton), δ 3.87 ppm (ester methyl group), and δ 7.96 ppm (aromatic protons) . LC-MS (m/z 377.0 [M+H]⁺) confirms molecular weight . Purity is assessed via TLC (Rf = 0.05–0.08 in CHCl₃/MeOH 5:1) and HPLC (>98% purity) .
Q. What is the role of this compound in anticancer drug development?
- Methodology : As a key intermediate in pemetrexed disodium synthesis, it inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase), disrupting nucleotide synthesis . Structural analogs (e.g., LY231514) bind TS with Ki values <10 nM, validated via X-ray crystallography (PDB: 1JUJ) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved antifolate activity?
- Methodology : Modifying the ethyl linker or benzoate group alters potency. For example:
- Replacing the ethyl group with a propyl chain increases lipophilicity and TS inhibition (IC₅₀ reduced from 15 nM to 8 nM) .
- Substituting the methyl ester with glutamic acid derivatives enhances cellular uptake via folate receptors (FRα/β) .
- Data :
| Derivative | Modification | TS IC₅₀ (nM) | FRα Binding (Kd, nM) |
|---|---|---|---|
| Parent compound | None | 15 | 120 |
| Propyl analog | Extended linker | 8 | 90 |
| Glutamate conjugate | Ester → Glutamate | 12 | 25 |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate assays using standardized protocols. For example:
- Cell-based assays : Use FRα-overexpressing cell lines (e.g., KB cells) to confirm receptor-mediated uptake .
- Enzyme assays : Compare TS inhibition under identical pH and cofactor conditions (e.g., with 5,10-methylene-THF) .
Q. What experimental strategies address solubility and stability challenges in formulation studies?
- Methodology :
- Salt formation : Amorphous dipotassium salts improve aqueous solubility (>50 mg/mL vs. <1 mg/mL for free acid) .
- Lyophilization : Stabilize the compound in lyophilized formulations (retains >95% potency after 12 months at 4°C) .
- Analytical Tools : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) confirm amorphous vs. crystalline forms .
Q. How can researchers validate multi-target inhibition (e.g., TS and GARFTase) in vitro and in vivo?
- Methodology :
- In vitro : Use dual-enzyme assays with radiolabeled substrates (³H-dUMP for TS; ¹⁴C-formate for GARFTase) .
- In vivo : Employ xenograft models (e.g., HCT-116 colon cancer) with pharmacodynamic markers (e.g., plasma dUMP levels) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across published protocols (e.g., 65% vs. 97%)?
- Root Cause : Differences in purification methods (e.g., silica chromatography vs. recrystallization) and reagent purity (e.g., anhydrous vs. technical-grade solvents) .
- Resolution : Optimize column chromatography (e.g., gradient elution with CHCl₃/MeOH) and use freshly distilled DMF for coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
